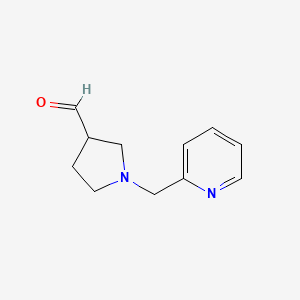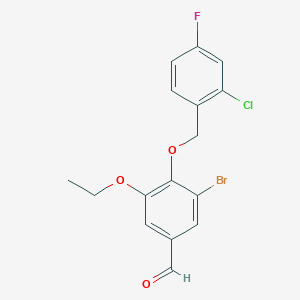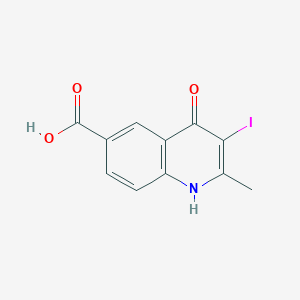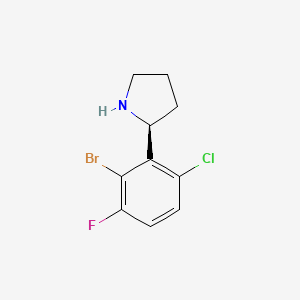![molecular formula C15H16O3 B12997042 (2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol CAS No. 1349719-01-2](/img/structure/B12997042.png)
(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the reaction of 2,6-dimethoxybiphenyl with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the methanol group is introduced at the 3-position of the biphenyl ring.
Industrial Production Methods
Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,6’-Dimethoxybiphenyl.
Substitution: Products depend on the nucleophile used, such as 2’,6’-dimethoxy-[1,1’-biphenyl]-3-ylamine when using an amine nucleophile.
Applications De Recherche Scientifique
(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The methoxy groups and the methanol moiety play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-(Di-t-butylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl
Uniqueness
(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
1349719-01-2 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
[3-(2,6-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-7-4-8-14(18-2)15(13)12-6-3-5-11(9-12)10-16/h3-9,16H,10H2,1-2H3 |
Clé InChI |
IVJUCVHDQSIZTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



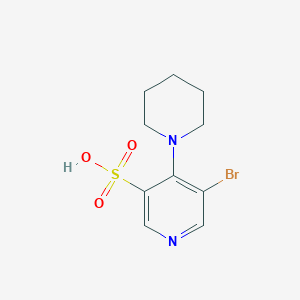
![2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12996993.png)

![2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12997004.png)
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
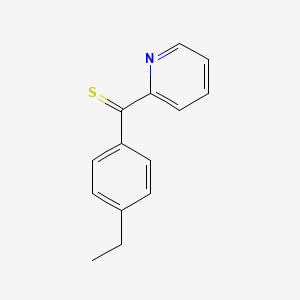
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
